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Difurfuryl sulfide

Cytotoxicity DNA fragmentation Food safety toxicology

Formulators often substitute difurfuryl disulfide for the monosulfide, overlooking critical differences in redox stability, vapor pressure (0.012 vs. 0.000460 mm Hg), and bioactivity profiles-leading to sensory deviation and, with the disulfide, potential DNA fragmentation in cell-based assays. Difurfuryl sulfide (DFS) resolves these issues: • Redox-stable C-S-C bridge (BDE >285 kJ/mol) ensures predictable roasted-meaty aroma through high-temperature processing (retorting, extrusion, Maillard reactions). • ~26-fold higher vapor pressure delivers rapid, bright coffee top-notes in instant powders, RTD beverages, and confectionery coatings. • FEMA 5.0 mg/kg usage across 10 food categories vs. 1-3 ppm for disulfide-wider, safer dosing window. • Full JECFA No. 1080, FEMA 3238, EU FL 13.056 dossier; defined NOEL of 10.00 mg/kg bw/day supports margin-of-exposure calculations.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 13678-67-6
Cat. No. B077826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifurfuryl sulfide
CAS13678-67-6
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSCC2=CC=CO2
InChIInChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2
InChIKeyUYLKDZXJEKFFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Difurfuryl Sulfide (CAS 13678-67-6): Procurement-Ready Physicochemical and Regulatory Baseline


Difurfuryl sulfide (DFS; CAS 13678-67-6; FEMA 3238) is a heteroaromatic organosulfur compound of the formula C₁₀H₁₀O₂S (MW 194.25), belonging to the furfuryl sulfide subclass within the broader chemical group of furan derivatives bearing side-chain sulfur substituents [1]. It is structurally defined by two furan rings bridged by a single monosulfide (C–S–C) linkage [2]. At ambient conditions it appears as a white-to-brown low-melting solid (mp 29–34 °C) with a boiling range of 135–143 °C at 14 mm Hg and a vapor pressure of 0.012 mm Hg at 25 °C . DFS is recognized as a naturally occurring volatile in roasted coffee and cooked beef and is approved as a flavoring substance by JECFA (No. 1080), FEMA (3238), and the EU (FL No. 13.056), with an ADI of 'no safety concern at current intake levels' [3][4].

Difurfuryl Sulfide Procurement: Why In-Class Furan Sulfides Are Not Interchangeable


Compounds within the furfuryl sulfide family—particularly difurfuryl sulfide (monosulfide, C–S–C) and difurfuryl disulfide (C–S–S–C, FEMA 3146)—are often treated as interchangeable 'coffee/meaty' aroma chemicals in procurement specifications. This substitution ignores three material differentiators: (i) the monosulfide bridge confers fundamentally different redox stability and biological activity profiles compared to the disulfide bridge, as demonstrated by differential DNA fragmentation induction in human leukemia cell assays [1]; (ii) the approximately 26-fold difference in vapor pressure (0.012 vs. 0.000460 mm Hg) dictates markedly different aroma-release kinetics in finished products ; and (iii) divergent FEMA-recommended usage levels (5.0 mg/kg vs. 1–3 ppm) confirm that these compounds are not organoleptically equivalent on a weight basis . Generic selection between furfuryl monosulfide and disulfide variants without attention to these quantitative axes risks both sensory deviation and—particularly in the case of the disulfide—unexpected bioactivity in cell-based or in vivo contexts.

Difurfuryl Sulfide (CAS 13678-67-6): Quantitative Differential Evidence Against Closest Analogs


Differential DNA Fragmentation and Cytotoxicity: Difurfuryl Sulfide vs. Difurfuryl Disulfide in Human Jurkat Leukemia Cells

In a head-to-head screening of 15 edible sulfide flavors, difurfuryl sulfide (DFS) was tested alongside its direct structural analog difurfuryl disulfide (DFDS) for antiproliferative activity in human Jurkat leukemia cells. Treatment with 5–50 μM of nine monosulfides—including DFS—and two linear disulfides did NOT induce DNA fragmentation. In sharp contrast, DFDS induced DNA fragmentation and exhibited the strongest cell viability-reduction effect among all furan-containing disulfides, with the potency ranking: DFDS > BMFDS > MMFDS >> MFDS based on IC₅₀ values [1]. Additionally, DFS did not significantly elevate intracellular reactive oxygen species (ROS), whereas the disulfide BMFDS increased ROS by 3.02-fold and MMFDS by 1.90-fold [1]. This within-study, direct comparison demonstrates that swapping the monosulfide bridge for a disulfide bridge results in a qualitatively different cytotoxic liability.

Cytotoxicity DNA fragmentation Food safety toxicology

Vapor Pressure and Volatility: 26-Fold Difference Between Difurfuryl Sulfide and Difurfuryl Disulfide

The vapor pressure of difurfuryl sulfide is 0.012 mm Hg at 25 °C, compared to 0.000460 mm Hg for difurfuryl disulfide at the same temperature . This represents an approximately 26-fold difference in equilibrium vapor-phase concentration. The substantially higher volatility of DFS means it partitions into the headspace more readily, delivering a more immediate and pronounced aroma impact at equivalent incorporation rates—a critical parameter for flavor formulators designing top-note delivery systems. The disulfide's lower vapor pressure (and higher boiling point of 112–115 °C at 0.5 mm Hg) makes it more persistent in the matrix but slower to release .

Volatility Aroma release Flavor formulation

FEMA Recommended Usage Levels: 5.0 mg/kg for Difurfuryl Sulfide vs. 1–3 ppm for Difurfuryl Disulfide

FEMA 3238 (difurfuryl sulfide) lists a recommended usage level of 5.0 mg/kg uniformly across ten food categories: soft drinks, cold beverages, candy, baked goods, gelatins, puddings, chewing gum, seasonings, meat products, and soups . In contrast, FEMA 3146 (difurfuryl disulfide) carries a recommended dosage of 1–3 ppm (0.001–0.003 mg/kg) . The approximately 1,700- to 5,000-fold higher permitted use level for the monosulfide reflects its milder, more rounded earthy/mushroom/coffee character versus the more aggressive, sulfury, and roasted-pungent impact of the disulfide. This regulatory usage differential provides an externally validated, quantitative proxy for the organoleptic potency gap between the two compounds.

Flavor usage rate FEMA GRAS Sensory potency

Redox Stability and Bioactivity: Monosulfide (C–S–C) vs. Disulfide (C–S–S–C) Bridge Functional Consequences

The monosulfide bridge (C–S–C) in difurfuryl sulfide is fundamentally more resistant to reductive and oxidative cleavage than the disulfide bridge (C–S–S–C) in difurfuryl disulfide. Typical S–S bond dissociation energies are approximately 251 kJ/mol, representing a 'weak link' that is about 40% weaker than C–C and C–H bonds and susceptible to cleavage by physiological reducing agents (e.g., glutathione, cysteine) or thermal processing conditions [1]. The C–S bond in thioethers, by contrast, requires bond dissociation energies generally exceeding 280–300 kJ/mol depending on substitution and is not readily cleaved under mild redox conditions [2]. This structural difference manifests directly in the biological data: the disulfide DFDS is readily reduced intracellularly, generating reactive furfuryl mercaptan species capable of inducing oxidative stress and DNA fragmentation, whereas the monosulfide DFS remains intact and biologically silent under identical conditions [3].

Redox stability Thiol-disulfide chemistry Formulation robustness

Odor Profile and Physical Form: Orthogonal Sensory Differentiation from Furfuryl Mercaptan and Difurfuryl Disulfide

Difurfuryl sulfide presents a distinctive, balanced odor profile characterized as earthy, mushroom-like, with roasted meaty undertones and cocoa/coffee nuances with nutty character . At 0.10% in propylene glycol, it is described as 'powerful earthy mushroom coffee meaty sulfury' . In contrast, furfuryl mercaptan (FM) delivers a sharp, penetrating 'roasted coffee, sulfurous, burnt match' note , and difurfuryl disulfide (DFDS) is reported as 'strong sulfurous, roasted nuts, coffee, meaty' with more aggressive sulfury pungency at equivalent dilution . DFS occupies a unique sensory space: less aggressively sulfury than the mercaptan, more rounded and earthy than the disulfide. Physically, DFS is a low-melting solid (mp 29–34 °C) at ambient conditions, while DFDS is a liquid (mp ~10 °C), which affects handling, weighing, and blending operations in production [1].

Organoleptic profiling Aroma character Physical form

JECFA Safety Assessment: Independent 'No Safety Concern' Status with Established NOEL for Risk Assessment

Difurfuryl sulfide (JECFA No. 1080) was evaluated by the Joint FAO/WHO Expert Committee on Food Additives at its 59th meeting (2002) and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' with full specifications published in Compendium Addendum 10/FNP 52 Add.10/68 [1]. The compound has an established NOEL (No Observed Effect Level) of 10.00 mg/kg bw per day, placing it in Cramer Structure Class III [2]. Its disulfide analog, difurfuryl disulfide (JECFA No. 1081, FEMA 3146), received an identical 'no safety concern' conclusion at its respective intake levels [3]. Critically, these independent evaluations confirm that while both compounds are safe for their intended flavoring uses, the safety envelope is defined at compound-specific intake levels that differ by orders of magnitude (5.0 mg/kg for DFS vs. 0.001–0.003 mg/kg for DFDS), reinforcing that regulatory acceptance of one does not imply substitutability of the other at the same use concentration.

JECFA Safety evaluation NOEL Regulatory compliance

Difurfuryl Sulfide (CAS 13678-67-6): Evidence-Backed Procurement Scenarios for Research and Industry


Roasted Coffee and Cocoa Flavor Formulations Requiring Balanced Earthy-Mushroom Character Without Aggressive Sulfury Pungency

For flavor houses developing premium coffee, cocoa, or nut flavor blends where a rounded earthy/mushroom complexity is desired without the sharp, burnt-sulfury pungency of furfuryl mercaptan or the aggressive roasted impact of difurfuryl disulfide, DFS is the compound of choice. Its FEMA usage level of 5.0 mg/kg across ten food categories —versus 1–3 ppm for the disulfide—enables more forgiving dosing windows and reduces the risk of organoleptic overshoot in production batches. The approximately 26-fold higher vapor pressure compared to DFDS provides faster, brighter aroma lift in instant coffee powders, ready-to-drink coffee beverages, and confectionery coatings, delivering the characteristic freshly-brewed coffee top-note that the disulfide, with its lower volatility, cannot match at equivalent incorporation rates.

Cell-Based Toxicology and Biological Activity Screening Where Redox-Inert Negative Control Is Required

Researchers conducting cytotoxicity, antiproliferative, or oxidative stress assays on sulfur-containing flavor compounds should procure DFS as a redox-stable, biologically inert monosulfide control. As demonstrated by Zhang et al. (2015), DFS does not induce DNA fragmentation or elevate intracellular ROS at 5–50 μM in Jurkat cells, whereas its disulfide analog DFDS is the most potent DNA-fragmenting agent among all furan-containing disulfides tested [1]. This direct experimental evidence makes DFS the appropriate negative-control compound for studies investigating the structure-activity relationship of furan sulfides, the role of the disulfide bridge in cytotoxicity, or the screening of novel organosulfur chemopreventive candidates.

Thermally Processed Savory Foods (Retorted Meats, Bouillons, Reaction Flavors) Requiring Process-Stable Aroma Delivery

For industrial savory applications involving high-temperature processing—such as retorted meat products, extrusion-cooked snacks, bouillon cubes, and thermal reaction flavors (Maillard process)—DFS provides superior chemical integrity. The monosulfide C–S–C bridge, with bond dissociation energy exceeding 285 kJ/mol, resists thermal and redox degradation more effectively than the S–S bond (~251 kJ/mol) of the disulfide [2]. This stability translates to predictable, sustained roasted-meaty aroma delivery throughout the thermal process without the variable degradation, off-note formation, or loss of volatile character associated with disulfide S–S bond scission. Procurement specification of DFS over DFDS for these use cases minimizes batch-to-batch sensory variability attributable to ingredient degradation during processing.

Regulatory-Compliant Flavor Development for Multi-Jurisdiction Global Markets with Established Quantitative Risk Assessment Requirements

For manufacturers requiring a furfuryl sulfide flavoring ingredient with full JECFA specifications (No. 1080), FEMA GRAS status (3238), EU FL-number registration (13.056), and a defined NOEL of 10.00 mg/kg bw/day [3], DFS provides a uniquely well-characterized regulatory dossier within its class. The availability of a quantitative NOEL supports margin-of-exposure calculations for EU and Codex submissions, while the FEMA usage guideline of 5.0 mg/kg offers clear, harmonized upper-bound targets for formulation across soft drinks, confectionery, baked goods, seasonings, and meat products. This regulatory transparency reduces dossier preparation time and minimizes the risk of multi-jurisdiction compliance gaps during new product registration.

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